3,5-Bis(trifluoromethyl)phenylglyoxylamide
CAS No.: 887268-11-3
Cat. No.: VC11725228
Molecular Formula: C10H5F6NO2
Molecular Weight: 285.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887268-11-3 |
---|---|
Molecular Formula | C10H5F6NO2 |
Molecular Weight | 285.14 g/mol |
IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetamide |
Standard InChI | InChI=1S/C10H5F6NO2/c11-9(12,13)5-1-4(7(18)8(17)19)2-6(3-5)10(14,15)16/h1-3H,(H2,17,19) |
Standard InChI Key | UNYQKKSXPJEHDQ-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(=O)N |
Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(=O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
3,5-Bis(trifluoromethyl)phenylglyoxylamide (CAS No. 887268-11-3) is systematically named as N-[(3,5-bis(trifluoromethyl)phenyl)carbonyl]glyoxylamide. Its molecular formula, C₁₀H₅F₆NO₂, corresponds to a molecular weight of 285.14 g/mol . The structure comprises a phenyl ring substituted with two –CF₃ groups at meta positions, linked to a glyoxylamide functional group (–NH–CO–CO–).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 285.14 g/mol | |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
Density | 1.48 g/cm³ (estimated) | |
Solubility | Likely hydrophobic |
The –CF₃ groups confer high electronegativity and lipophilicity, enhancing membrane permeability in biological systems . Spectroscopic characterization of analogous compounds, such as 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde, reveals distinct NMR profiles (e.g., ¹H NMR δ 12.05 ppm for phenolic –OH and δ 10.02 ppm for aldehyde protons) , suggesting similar diagnostic peaks for 3,5-bis(trifluoromethyl)phenylglyoxylamide.
Synthetic Routes and Optimization
Challenges in Fluorinated Compound Synthesis
Pharmacological and Antimicrobial Applications
Table 2: Comparative Bioactivity of Trifluoromethylated Compounds
Compound | Target Pathogen | MIC (µg/mL) | Source |
---|---|---|---|
Pyrazole derivative 26 | S. aureus (MRSA) | 0.25 | |
Cinacalcet (Drug) | Hyperparathyroidism | N/A | |
3,5-Bis(CF₃)phenylglyoxylamide | Hypothetical | Pending | – |
Mechanistic Insights
The –CF₃ groups may disrupt bacterial membrane integrity or inhibit enzymes like penicillin-binding proteins (PBPs) in Gram-positive bacteria . Molecular docking studies on related compounds reveal interactions with hydrophobic pockets in bacterial targets, a trait likely shared by 3,5-bis(trifluoromethyl)phenylglyoxylamide .
Parameter | Details | Source |
---|---|---|
GHS Hazard Codes | Xi | |
Safety Phrases | S26, S36/37/39 | |
Recommended Storage | Cool, dark place (<15°C) | |
First Aid Measures | Rinse skin/eyes with water |
Environmental and Regulatory Compliance
The compound’s environmental persistence is unknown, but its fluorinated nature warrants caution due to potential bioaccumulation. Regulatory compliance with REACH and TSCA is advised for industrial-scale production.
Future Directions and Research Gaps
Unanswered Questions
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Synthetic Scalability: Current methods for analogous compounds lack scalability; flow chemistry or microwave-assisted synthesis could improve yields .
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Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to evaluate therapeutic potential.
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Target Identification: Proteomic screens could identify specific bacterial or human protein targets.
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